![molecular formula C15H11BrN2O2S2 B2985729 N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 391229-46-2](/img/structure/B2985729.png)
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For example, the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole has been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, a series of [1,2,4]triazolo[4,3-c]quinazolines, bearing 3-positioned p-bromophenyl or 5-bromothiophen-2-yl fragment, was synthesized by oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the 1H-NMR spectrum of a related compound revealed several types of protons, all of which were sited to high chemical shifts 6.7-10.5 ppm .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) discussed the synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, including compounds with bromo, methoxy, and thiazolyl motifs similar to the chemical . These compounds exhibited significant photophysical and photochemical properties, making them useful as photosensitizers in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Applications
Desai, Rajpara, and Joshi (2013) synthesized a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, showing in vitro antibacterial and antifungal activities. This indicates potential for compounds with thiazol-2-yl and methoxybenzamide functionalities in treating microbial diseases, especially against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Apoptosis Induction in Tumor Cells
Brockmann et al. (2014) explored the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. While focusing on a different thiazolide, RM4819, the study elucidates how variations in molecular structures, including bromo and methoxy substitutions on thiazole rings, can influence apoptosis induction in colon carcinoma cell lines. This research suggests the importance of specific structural features in designing compounds for targeted cancer therapies (Brockmann et al., 2014).
Organic Synthesis and Molecular Interaction Studies
Karabulut et al. (2014) reported on the molecular structure, synthesis, and intermolecular interactions of N-3-hydroxyphenyl-4-methoxybenzamide. This study provides insights into how modifications in benzamide derivatives influence molecular geometry and interactions, relevant for designing molecules with desired physical and chemical properties (Karabulut et al., 2014).
Safety and Hazards
Safety and hazards associated with similar compounds have been reported. For instance, it is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2S2/c1-20-10-4-2-3-9(7-10)14(19)18-15-17-11(8-21-15)12-5-6-13(16)22-12/h2-8H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPDURHBBUGJWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide |
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